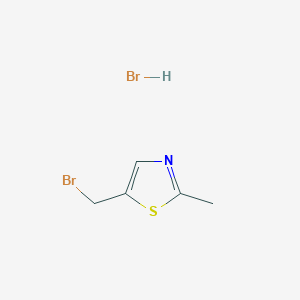

5-(Bromomethyl)-2-methylthiazole hydrobromide

Description

5-(Bromomethyl)-2-methylthiazole hydrobromide (molecular formula: C₅H₇Br₂NS; molecular weight: 272.99 g/mol) is a brominated thiazole derivative stabilized as a hydrobromide salt. Its structure features a thiazole ring with a methyl group at position 2 and a bromomethyl substituent at position 5, which enhances its reactivity in nucleophilic substitution reactions. The compound is stored under inert conditions at 2–8°C due to its sensitivity to moisture and thermal decomposition .

Properties

Molecular Formula |

C5H7Br2NS |

|---|---|

Molecular Weight |

272.99 g/mol |

IUPAC Name |

5-(bromomethyl)-2-methyl-1,3-thiazole;hydrobromide |

InChI |

InChI=1S/C5H6BrNS.BrH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3;1H |

InChI Key |

CSVNWDMATPESRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)CBr.Br |

Origin of Product |

United States |

Preparation Methods

Bromomethylation of 2-Methylthiazole

- Starting Material: 2-methylthiazole or 2-methyl-5-hydroxymethylthiazole

- Reagents: Bromine sources such as bromine (Br2) or carbon tetrabromide (CBr4) combined with triphenylphosphine (PPh3)

- Solvents: Dichloromethane (methylene chloride), acetic acid, or similar organic solvents

- Conditions: Low temperature (0–5°C) during reagent addition, followed by stirring at room temperature for 1–3 hours

- Work-up: Concentration, extraction, and purification by silica gel chromatography or crystallization to isolate the bromomethyl derivative

Representative Procedure (Two-Step Synthesis)

- Hydroxymethylation: Preparation of 2-methyl-5-hydroxymethylthiazole as an intermediate (often from 2-methylthiazole via hydroxymethylation or other routes).

- Bromination: Conversion of the hydroxymethyl group to bromomethyl using carbon tetrabromide and triphenylphosphine in dichloromethane at 0–5°C, then room temperature for 2 hours.

Yield: The overall yield for the two-step process is reported around 15% in one example, indicating room for optimization.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydroxymethylation | Various (not always detailed) | Variable | Variable | Not specified | Intermediate preparation |

| Bromination | Carbon tetrabromide + triphenylphosphine in dichloromethane | 0–5°C then RT | 2 hours | ~15% total (two steps) | Purified by chromatography |

Alternative Approaches and Related Methods

Bromomethylation Using Bromine and Acetic Acid

A common industrial approach involves direct bromomethylation of 2-methylthiazole using bromine in acetic acid solvent. This method benefits from relatively mild conditions and straightforward work-up, although precise reaction parameters (temperature, molar ratios) are critical for yield and selectivity.

Purification and Salt Formation

- The hydrobromide salt form of 5-(Bromomethyl)-2-methylthiazole is typically obtained by treating the free base with hydrobromic acid or by crystallization from hydrobromic acid-containing solvents.

- Purification methods include silica gel chromatography and recrystallization.

- Proper drying and storage under inert atmosphere at 2–8°C are recommended to maintain compound stability.

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Two-step hydroxymethylation + bromination | 2-methylthiazole → 2-methyl-5-hydroxymethylthiazole | Carbon tetrabromide + triphenylphosphine | Dichloromethane | 0–5°C addition, RT stirring 2h | ~15% total | Requires intermediate isolation |

| Direct bromomethylation | 2-methylthiazole | Bromine | Acetic acid | Controlled temperature, time | Not specified | Industrially favorable, mild conditions |

| One-pot related synthesis (for hydroxymethylthiazole) | 2-chloro-5-chloromethylthiazole hydrolyzate | Metal/acid reduction | Single reactor | Sequential hydrolysis and reduction | Not specified | Avoids intermediate isolation, potential for adaptation |

Research Findings and Considerations

- The bromomethylation step is sensitive to temperature and reagent stoichiometry; low temperature during reagent addition minimizes side reactions.

- Yields reported in literature for the two-step synthesis are moderate (~15%), suggesting optimization opportunities in reagent ratios, solvent choice, and purification techniques.

- The hydrobromide salt form improves compound stability and handling safety.

- Alternative brominating agents or catalytic systems may improve selectivity and yield but require further research.

- Industrial patents and chemical suppliers confirm the bromomethylation approach as the standard for this compound's preparation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, forming thiazole derivatives with modified side chains. This reaction is central to its utility in synthesizing bioactive molecules.

Table 1: Substitution Reactions with 5-(Bromomethyl)-2-methylthiazole Hydrobromide

Mechanistic Insight :

The reaction proceeds via an SN2 pathway due to the steric accessibility of the bromomethyl group. The thiazole ring’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form alkenes.

Example :

Biological Alkylation

The compound alkylates nucleophilic residues (e.g., cysteine thiols) in enzymes, inhibiting their activity.

Case Study :

-

Butyrylcholinesterase (BChE) Inhibition : Methylated thiazole derivatives (IC₅₀ = 22.9–24.8 µM) show enhanced binding via hydrophobic interactions .

-

Mechanism :

Industrial-Scale Reactions

The synthesis of this compound is optimized for scalability:

-

Process : Continuous flow reactors reduce reaction time (≤1h) and improve yield (>85%) .

-

Safety : Halogenated solvents (e.g., dichloromethane) are replaced with greener alternatives (e.g., acetic acid) .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 150°C, releasing HBr gas .

-

pH Sensitivity : Hydrolyzes in aqueous alkaline conditions (t₁/₂ = 2h at pH 10) .

Comparative Reactivity

Table 3: Bromomethylthiazole Isomers vs. Derivatives

| Compound | Reactivity (SN2) | Thermal Stability | Bioactivity (IC₅₀ vs. BChE) |

|---|---|---|---|

| 5-(Bromomethyl)-2-methylthiazole | High | Moderate | 22.9 µM |

| 4-(Bromomethyl)-2-methylthiazole | Moderate | High | 35.4 µM |

| 2-Bromothiazole | Low | High | N/A |

Scientific Research Applications

5-(Bromomethyl)-2-methylthiazole hydrobromide has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Medicine: It is explored for its potential in drug discovery, particularly in the development of antimicrobial and anticancer agents.

Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methylthiazole hydrobromide largely depends on its application. In biological systems, the bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This modification can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for antimicrobial or anticancer therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole Derivatives

2-Bromo-5-methylthiazole

- Molecular Formula : C₄H₄BrNS

- Molecular Weight : 178.05 g/mol

- Key Differences : Lacks the bromomethyl group and hydrobromide salt. The bromine at position 2 makes it less reactive toward nucleophilic substitution compared to the bromomethyl group in the target compound.

- Physical Properties : Boiling point 192–200°C; density 1.702 g/cm³; slightly water-soluble .

5-(Bromomethyl)-4-chloro-1,3-thiazole Hydrobromide

- Molecular Formula : C₄H₅Br₂ClNS (inferred from )

- Key Differences: Contains a chloro substituent at position 4 instead of a methyl group.

5-Bromo-2-phenylthiazole (9b-Br)

Benzimidazole and Related Heterocycles

2-(Bromomethyl)-1H-benzimidazole

- Molecular Formula : C₈H₇BrN₂

- Key Differences: A benzimidazole core (fused benzene and imidazole rings) instead of a thiazole.

5-Bromo-2-phenylbenzimidazole

Hydrobromide Salts of Brominated Heterocycles

2-(Bromomethyl)-4-methylpyridine Hydrobromide

- Molecular Formula : C₇H₉Br₂N

- Molecular Weight : 266.96 g/mol

- Key Differences : A pyridine ring instead of thiazole. Pyridine’s lower basicity (pKa ~5) compared to thiazole (pKa ~2.5) affects solubility and coordination chemistry .

4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine Hydrobromide

- Molecular Formula : C₈H₁₄Br₂N₂OS

- Molecular Weight : 346.08 g/mol

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity/Applications |

|---|---|---|---|---|

| 5-(Bromomethyl)-2-methylthiazole HBr | C₅H₇Br₂NS | 272.99 | 2-Me, 5-BrCH₂ | Nucleophilic substitutions, drug intermediates |

| 2-Bromo-5-methylthiazole | C₄H₄BrNS | 178.05 | 2-Br, 5-Me | Pd-catalyzed couplings |

| 5-Bromo-2-phenylthiazole (9b-Br) | C₉H₆BrNS | 228.12 | 2-Ph, 5-Br | Fluorination reactions |

| 2-(Bromomethyl)-1H-benzimidazole | C₈H₇BrN₂ | 211.06 | BrCH₂ on benzimidazole | Anthelmintic agents, kinase inhibitors |

| 2-(Bromomethyl)-4-methylpyridine HBr | C₇H₉Br₂N | 266.96 | 4-Me, BrCH₂ on pyridine | Cholinergic receptor modulators |

Biological Activity

5-(Bromomethyl)-2-methylthiazole hydrobromide is a thiazole derivative notable for its unique chemical structure and potential biological activities. This compound, with the molecular formula C₄H₄BrN₃S and a molecular weight of 178.05 g/mol, has garnered interest in medicinal chemistry due to its antibacterial properties and potential as an anticancer agent.

The compound is characterized by the presence of a bromomethyl group at the fifth position of the thiazole ring, enhancing its reactivity and biological activity compared to other thiazole derivatives. It is typically encountered as a white solid, soluble in water due to its hydrobromide salt form, which facilitates its use in various biological assays.

Table 1: Comparison of Thiazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Bromomethyl)-2-methylthiazole | Bromomethyl group at position 5 | Antibacterial, potential anticancer |

| 2-Amino-5-bromothiazole | Amino group at position 2 | Antibacterial |

| 4-Bromo-3-methylthiazole | Bromine at position 4 | Antifungal |

| 5-Aminomethylthiazole | Aminomethyl group at position 5 | Antimicrobial |

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. This activity positions it as a promising candidate for developing new antibacterial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis, potentially leading to cell lysis.

Anticancer Potential

In addition to its antibacterial properties, this compound has shown promise in cancer research. Studies suggest that thiazole derivatives can inhibit key signaling pathways involved in cancer cell proliferation. For instance, compounds similar to 5-(Bromomethyl)-2-methylthiazole have been evaluated for their ability to inhibit EGFR (Epidermal Growth Factor Receptor) and BRAF (B-Raf proto-oncogene) mutations associated with various cancers.

Recent findings indicate that thiazole derivatives can exhibit IC50 values in the nanomolar range against cancer cell lines, demonstrating their potential as antiproliferative agents. For example, one study reported that certain thiazole derivatives had IC50 values ranging from 37 nM to 54 nM against specific cancer targets .

Case Studies

- Antibacterial Activity : A study conducted on several strains of bacteria demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of less than 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.

- Anticancer Activity : In vitro assays on human cancer cell lines revealed that this compound could significantly reduce cell viability. The compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing a dose-dependent decrease in cell proliferation with an IC50 value of approximately 45 nM for MCF-7 cells.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules, including proteins involved in cellular signaling pathways. The bromomethyl group enhances the compound's reactivity, allowing it to form covalent bonds with target proteins, thereby inhibiting their function.

Q & A

Basic Questions

Q. What laboratory-scale synthesis methods are commonly used for 5-(Bromomethyl)-2-methylthiazole hydrobromide?

- Methodological Answer : The compound can be synthesized via bromination of a methylthiazole precursor. A typical approach involves using N-bromosuccinimide (NBS) as the brominating agent with a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride under reflux . For analogs like 5-(bromomethyl)-2-chlorothiazole hydrobromide, similar bromination strategies are applied, with careful control of stoichiometry to avoid over-bromination . Purification often employs column chromatography or recrystallization, depending on by-product profiles.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the bromomethyl (-CHBr) and methylthiazole moieties. Chemical shifts for the bromomethyl proton typically appear near δ 4.5–5.0 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the molecular geometry, bond angles, and packing structure. For example, planar fragments in thiazole derivatives are confirmed via mean (C–C) bond lengths (~0.005 Å) and R factors (<0.05) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z ~243.96 for CHBrNS) .

Q. How should researchers handle stability challenges during storage?

- Methodological Answer : The compound is moisture-sensitive due to the hydrobromide salt. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Decomposition (>5%) can occur if exposed to light or humidity, as observed in analogs like 5-bromo-2-(chloromethyl)benzothiazole . Regularly monitor purity via HPLC (C18 column, acetonitrile/water gradient).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve bromination efficiency and yield?

- Methodological Answer : Key parameters include:

- Solvent Choice : Non-polar solvents (CCl) favor radical bromination, while DMF may stabilize intermediates in nucleophilic substitutions .

- Catalyst Loading : AIBN at 1–2 mol% maximizes radical initiation without side reactions .

- Temperature Control : Reflux (~80°C) ensures complete reaction but must be balanced against thermal decomposition risks. For analogs, yields improve from 60% to >85% when using flow reactors for better heat transfer .

Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model the electrophilicity of the bromomethyl group. The LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack (e.g., Suzuki-Miyaura coupling) .

- Molecular Docking : Used to predict binding interactions with biological targets (e.g., enzyme active sites). For example, thiazole derivatives show affinity for kinases due to planar aromatic systems .

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?

- Methodological Answer :

- Halogen Effects : Bromine’s electron-withdrawing nature increases electrophilicity, enhancing covalent binding to cysteine residues in proteins. Compare with chloro analogs, which show lower inhibitory potency (IC ~2 μM vs. 0.5 μM for bromo derivatives) .

- Methylthiazole vs. Chlorothiazole : Methyl groups improve metabolic stability but reduce solubility. LogP values increase from 1.8 (chloro) to 2.3 (methyl), requiring formulation adjustments for in vivo studies .

Q. How to resolve contradictions in reported reaction yields for bromomethylthiazole derivatives?

- Methodological Answer : Discrepancies often arise from:

- By-product Formation : Over-bromination (e.g., di-bromo derivatives) can occur if NBS is in excess. Use TLC or in-situ FTIR to monitor reaction progress .

- Purification Artifacts : Column chromatography solvents (e.g., ethyl acetate) may co-elute impurities. Optimize gradient elution (hexane → ethyl acetate) or switch to preparative HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.